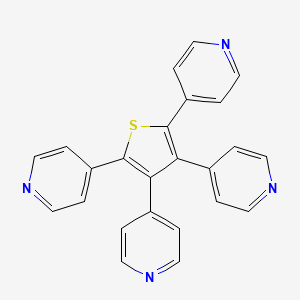
サリチル酸鉛(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Lead disalicylate, also known as lead salicylate, is an organometallic compound . It is a compound of lead with the molecular formula C14H8O6Pb .
Molecular Structure Analysis
The molecular structure of lead disalicylate is based on structures generated from information available in databases . The molecular formula is C14H10O6Pb and the molecular weight is 481 g/mol .
Chemical Reactions Analysis
Lead-based compounds, including lead disalicylate, have been studied for their effects on the combustion chemistry of double-base propellants . They have been found to have catalytic effects, promoting certain chemical reactions .
科学的研究の応用
生合成と代謝
サリチル酸(SA)とその誘導体は、総称してサリチレートと呼ばれ、シキミ酸経路から誘導されたコリスミ酸から合成されます。 SAは、細菌、真菌、植物に存在する活性な二次代謝産物です . SAは、植物の成長、環境ストレス、病原体に対する防御反応の様々な側面を調節します .
シデロフォア合成
細菌におけるサリチル酸産生は、鉄制限条件下では、小さな鉄イオンキレート分子であるサリチル誘導シデロフォア(カテコールとして知られる)の生合成にしばしば関連しています . サリチル酸モノオキシゲナーゼは、サリチル酸をカテコール(1,2-ジヒドロキシベンゼン)に変換する酵素であり、サリチル誘導シデロフォアの合成においても重要な役割を果たします .
植物ホルモン調節
SAは、植物の成長、環境ストレス、病原体に対する防御反応の様々な側面を調節する重要な植物ホルモンと考えられています .
塩ストレス軽減
SAは、環境ストレス条件下における植物において、複数の機能を持っています。 塩ストレスを受けた植物では、SAは他の植物ホルモン(例えば、オーキシン、アブシジン酸、ジベレリン)や他のシグナル伝達分子と協調して、塩ストレスによる有害な影響に対抗するための植物防御の刺激を促進することができます .
植物シグナル伝達と防御
SAは、植物シグナル伝達、植物防御、生物的および非生物的ストレスへの応答を含む、重要な生理学的および生化学的プロセスを調節することが知られています .
材料科学
サリチル酸鉛(II)は、一般的にほとんどの量で直ちに入手可能です。 高純度、サブミクロン、ナノ粉末形態も検討されています . これは、材料科学やナノテクノロジーにおける潜在的な用途を示唆しています。
作用機序
Target of Action
Lead salicylate, also known as lead disalicylate, primarily targets the cyclooxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes play a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever .
Mode of Action
Lead salicylate acts by inhibiting the COX enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . The result is a reduction in inflammation, pain, and fever .
Biochemical Pathways
The action of lead salicylate affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid to prostaglandins and thromboxanes . This disruption can lead to a decrease in inflammation and pain .
Pharmacokinetics
As a derivative of salicylate, lead salicylate shares similar ADME (Absorption, Distribution, Metabolism, Excretion) properties with other salicylates . It is well absorbed in the gastrointestinal tract . Once in the circulation, it is rapidly metabolized, and its half-life is relatively short . The rate of elimination is influenced by urinary pH, the presence of organic acids, and the urinary flow rate .
Action Environment
The action of lead salicylate can be influenced by various environmental factors. For instance, the pH level can affect its absorption and excretion . Additionally, certain physiological conditions associated with low serum albumin can influence its pharmacokinetic parameters . It’s also worth noting that salicylic acid, from which lead salicylate is derived, has been found to play a role in plant growth regulation and can help plants tolerate adverse environmental conditions .
Safety and Hazards
Lead disalicylate, like other lead compounds, is considered hazardous. It is harmful if swallowed or inhaled, may damage the unborn child, is suspected of damaging fertility, and may cause damage to organs through prolonged or repeated exposure . It is also toxic to aquatic life with long-lasting effects .
生化学分析
Biochemical Properties
Lead Salicylate interacts with various enzymes, proteins, and other biomolecules. It is synthesized from salicylic acid, an active secondary metabolite that occurs in bacteria, fungi, and plants . Salicylic acid and its derivatives, collectively called salicylates, are synthesized from chorismate, derived from the shikimate pathway .
Cellular Effects
Lead Salicylate can have various effects on different types of cells and cellular processes. For instance, salicylate poisoning can disrupt normal functions from the cell to organ levels . It can cause progressive central nervous system (CNS) depression, demanding several immediate, aggressive actions .
Molecular Mechanism
The mechanism of action of Lead Salicylate involves its interactions at the molecular level. Salicylates, including Lead Salicylate, block the COX-1 pathway and modify the COX-2 pathway, resulting in a decrease in inflammation due to reduced prostaglandin synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lead Salicylate can change over time. For instance, salicylate toxicity can carry significant morbidity and mortality, and patients may deteriorate and die as serum salicylate levels decrease .
Dosage Effects in Animal Models
The effects of Lead Salicylate can vary with different dosages in animal models. High doses of salicylate can result in behavioral evidence of tinnitus and hyperacusis, and electrophysiological increases in auditory thresholds .
Metabolic Pathways
Lead Salicylate is involved in various metabolic pathways. Salicylates are synthesized from chorismate, which is derived from the shikimate pathway . They are then metabolized to salicylate .
Transport and Distribution
Lead Salicylate is transported and distributed within cells and tissues. Salicylate’s volume of distribution in a healthy patient with low serum salicylate concentrations is about 0.16 L/kg. This can increase to 0.34 L/kg or greater in the same patient with an elevated serum salicylate concentration and acidemia .
Subcellular Localization
The subcellular localization of Lead Salicylate and its effects on activity or function are areas of ongoing research. Current studies suggest that Lead ions initially enter elongation zone cells and accumulate in this area. Then, ions are gradually accumulated in the meristem zone . The scanning electron microscopy (SEM) and energy-dispersive X-ray analyses (EDXA) results indicated that Lead was localized to the cell wall and cytoplasm .
特性
| { "Design of the Synthesis Pathway": "The synthesis of Lead disalicylate can be achieved by reacting lead acetate with salicylic acid in the presence of a suitable solvent.", "Starting Materials": [ "Lead acetate", "Salicylic acid", "Solvent (e.g. ethanol)" ], "Reaction": [ "Dissolve lead acetate in the solvent", "Add salicylic acid to the solution", "Heat the mixture under reflux for several hours", "Filter the resulting precipitate", "Wash the precipitate with the solvent to remove impurities", "Dry the product at a suitable temperature" ] } | |
CAS番号 |
15748-73-9 |
分子式 |
C14H10O6Pb |
分子量 |
481 g/mol |
IUPAC名 |
bis[(2-hydroxybenzoyl)oxy]lead |
InChI |
InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2 |
InChIキー |
CNVULGHYDPMIHD-UHFFFAOYSA-L |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)[O-])O.C1=CC=C(C(=C1)C(=O)[O-])O.[Pb+2] |
SMILES |
C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Pb+2] |
正規SMILES |
C1=CC=C(C(=C1)C(=O)O[Pb]OC(=O)C2=CC=CC=C2O)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Lead salicylate; Lead(II) salicylate; Bis(salicylato)lead; Salicylic acid, lead(II) salt; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


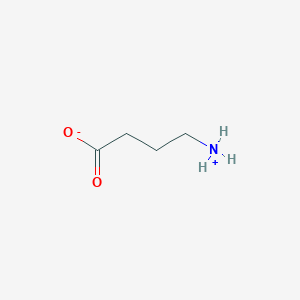
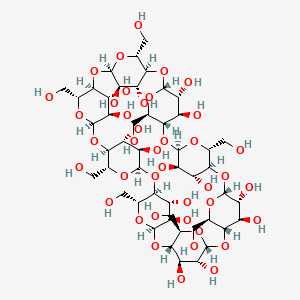

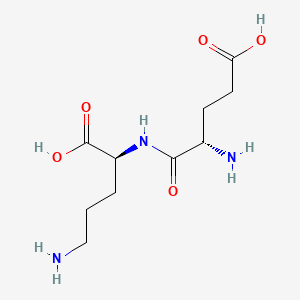
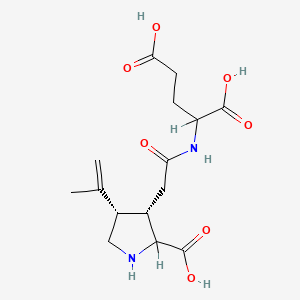
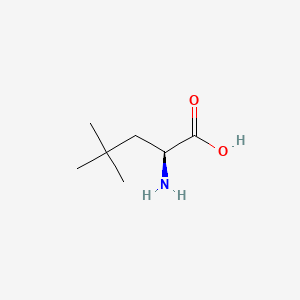


![(E,6R)-6-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674617.png)
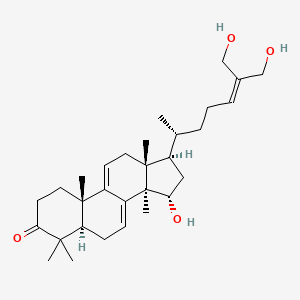
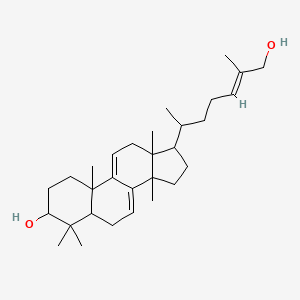
![(E,6R)-6-[(3S,10S,13R,14R,15S,17R)-3,15-diacetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B1674621.png)

